

Introduction: Acknowledging a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Chloro-3-fluoropicolinaldehyde*

Cat. No.: *B1486687*

[Get Quote](#)

6-Chloro-3-fluoropicolinaldehyde (CAS No. 884494-77-3) is a strategically important heterocyclic building block in modern medicinal chemistry.^[1] Its value lies in the unique combination of a pyridine core, a fluorine substituent, a chlorine atom, and a reactive aldehyde group. The strategic incorporation of fluorine is a cornerstone of drug design, often improving pharmacokinetic properties like metabolic stability and target binding affinity.^[1] The aldehyde serves as a versatile chemical handle for constructing more complex molecules, while the chlorine atom provides an additional site for modification through cross-coupling or substitution reactions.^{[1][2]}

This guide provides a comprehensive overview of the safety protocols, handling procedures, and reactivity profile of **6-Chloro-3-fluoropicolinaldehyde**. It is intended for researchers, chemists, and drug development professionals who work with this compound. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the rationale for mitigation strategies.

Section 1: Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is the foundation of its safe handling.

Identifier	Value	Source(s)
IUPAC Name	6-chloro-3-fluoropyridine-2-carbaldehyde	[3]
CAS Number	884494-77-3	[1][4]
Molecular Formula	C ₆ H ₃ ClFNO	[1][3]
Molecular Weight	159.55 g/mol	[3]
Appearance	Data not available; likely a solid at room temperature.	N/A
Solubility	Data not available; likely soluble in common organic solvents.	N/A

Section 2: Hazard Identification and Toxicological Profile

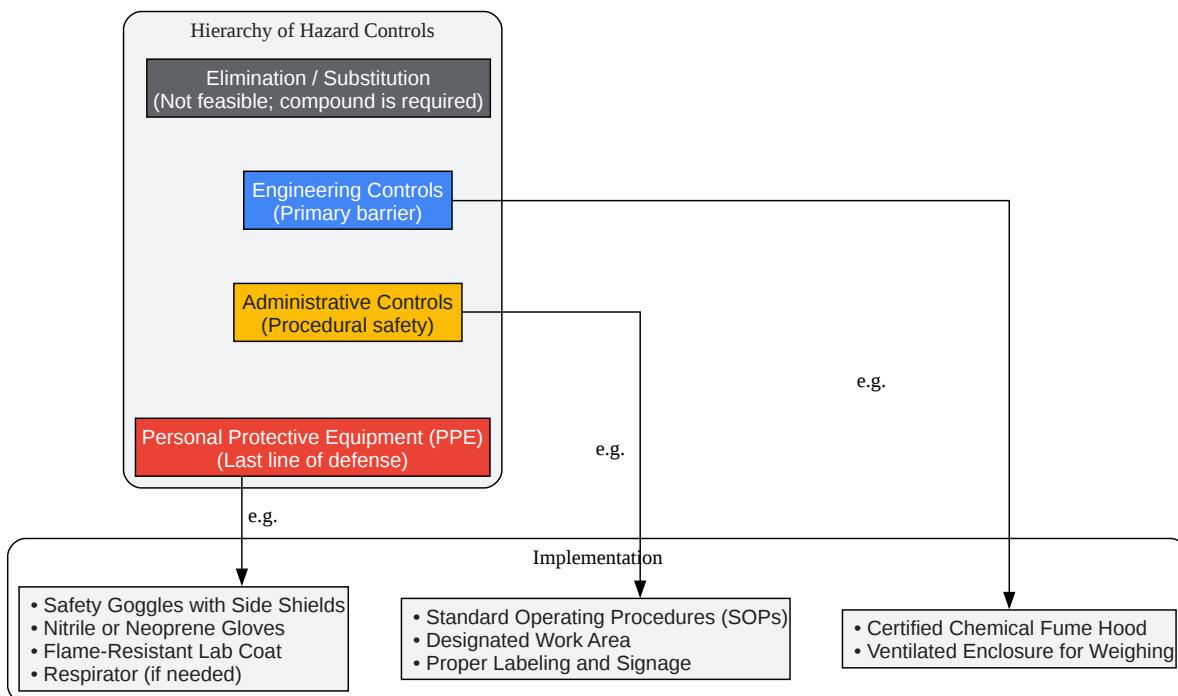
While specific toxicological data for **6-Chloro-3-fluoropicolinaldehyde** is limited, a robust hazard assessment can be constructed from available Safety Data Sheets (SDS) for this compound and data on structurally related molecules, such as other picolinaldehydes and halogenated aromatic compounds.[4]

GHS Hazard Classification

The compound is classified with the following hazards:

Hazard Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[3]


The signal word associated with these classifications is "Warning".[3]

Toxicological Insights and Rationale

- Oral Toxicity (H302): Picolinaldehyde derivatives can be harmful if ingested.[5] The aldehyde functional group can react with biological macromolecules, leading to toxicity.
- Skin and Eye Irritation (H315, H319): As with many reactive aldehydes and chlorinated aromatic compounds, this substance is expected to be an irritant upon contact with skin and eyes.[6][7][8] Prolonged contact should be avoided.
- Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract. [8] This is a common hazard for fine organic solids and is exacerbated by the reactive nature of the aldehyde group.
- Metabolic Concerns: The metabolism of fluorinated organic compounds can sometimes produce toxic byproducts.[9] While specific data for this molecule is absent, this potential long-term hazard justifies the use of stringent exposure controls. Similarly, chlorinated aromatic compounds can, in some cases, pose risks of bioaccumulation or specific organ damage, although this is highly structure-dependent.[10]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls, from most to least effective, should always be applied.

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for handling **6-Chloro-3-fluoropicolinaldehyde**.

Detailed PPE Specifications

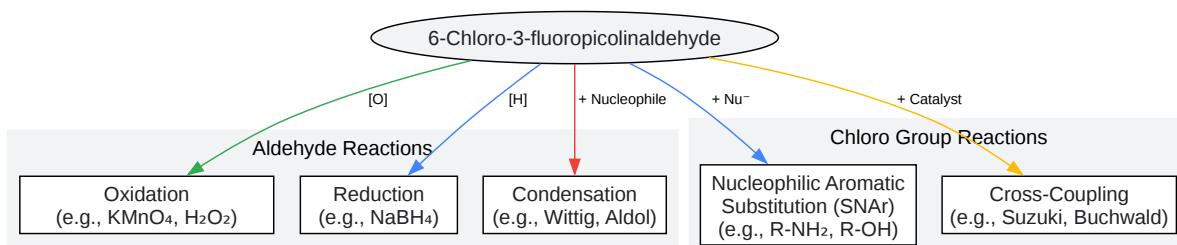
Protection Type	Specification	Rationale and Best Practices
Eye/Face Protection	ANSI Z87.1-compliant safety goggles with side-shields. A face shield should be used if there is a significant splash risk.	Protects against dust particles and splashes. Standard safety glasses are insufficient. [4] [11]
Hand Protection	Nitrile or neoprene gloves.	Check glove manufacturer's compatibility chart. Double-gloving is recommended for extended operations or when handling solutions. Discard gloves immediately if contamination is suspected. [10]
Body Protection	Flame-resistant laboratory coat. Chemical-resistant apron for larger quantities.	Provides a barrier against incidental contact. Do not wear lab coats outside of the designated work area. [4] [12]
Respiratory Protection	Not typically required if work is performed in a certified fume hood. If dust formation is unavoidable or engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.	Prevents inhalation of the compound, which can cause respiratory irritation. [4] [11]

Section 4: Safe Handling and Storage Protocols

Adherence to methodical procedures is critical for preventing exposure and ensuring experimental integrity.

Step-by-Step Handling Protocol

- Preparation:
 - Verify that a certified chemical fume hood is operational.
 - Ensure an eyewash station and safety shower are accessible and unobstructed.[\[13\]](#)
 - Assemble all necessary equipment (spatulas, glassware, balances) within the fume hood.
 - Don the required PPE as specified in Section 3.
- Weighing and Transfer:
 - Handle the compound as a solid in a well-ventilated area, preferably within a ventilated balance enclosure or fume hood, to prevent dust formation.[\[4\]](#)
 - Use non-sparking tools for transfer.[\[4\]](#)
 - Open the container slowly to avoid creating airborne dust.
 - If transferring to another container, ensure it is properly labeled with the full chemical name and GHS pictograms.
- In-Reaction Use:
 - When adding the solid to a reaction vessel, do so slowly and carefully.
 - If making a solution, add the solid to the solvent portion-wise to control dissolution and prevent splashing.
 - All manipulations of the compound or its solutions must occur within the fume hood.
- Post-Handling:
 - Tightly seal the source container.
 - Decontaminate the work area (spatulas, balance, etc.) with an appropriate solvent and wipe.
 - Carefully remove PPE, avoiding self-contamination.


- Wash hands thoroughly with soap and water after handling is complete.[14]

Storage Conditions

- Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases. [13]
- Store apart from foodstuff containers.[4]

Section 5: Reactivity Profile

Understanding the compound's reactivity is key to preventing hazardous reactions and for its intended use in synthesis.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **6-Chloro-3-fluoropicolinaldehyde**.

- Aldehyde Group:** This functional group is highly versatile. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo various condensation reactions to form larger carbon skeletons.[2] These transformations are fundamental in building complex drug candidates.[1]
- Chloro Substituent:** The chlorine atom is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of

amines, alcohols, or thiols. It also serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

- Incompatible Materials: Avoid contact with strong oxidizing agents (which can react violently with the aldehyde) and strong bases (which can promote unwanted polymerization or decomposition).[13]
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[13]

Section 6: Emergency Procedures

Rapid and correct response during an emergency is crucial.

First-Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
- Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately if you feel unwell.[13]

Spill & Fire Procedures

- Minor Spill (Solid):
 - Ensure the area is well-ventilated (work within a fume hood if possible).
 - Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust.
 - Place the material into a sealed, labeled container for hazardous waste disposal.

- Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
- Do not discharge residue to sewer systems.[4]
- Fire:
 - Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.
 - Thermal decomposition can release irritating and toxic gases.[8] Firefighters should wear self-contained breathing apparatus (SCBA).

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous.

- Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or soil.[4]
- Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[4]

Conclusion

6-Chloro-3-fluoropicolinaldehyde is a valuable reagent whose utility is matched by its potential hazards. By understanding its chemical personality—its reactivity, toxicity profile, and physical properties—researchers can implement robust safety protocols. A safety-first mindset, grounded in the principles of hazard mitigation and procedural discipline, is paramount. This guide serves as a technical foundation for the safe and effective use of this important molecule in the pursuit of pharmaceutical innovation.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
- Echemi. (n.d.). 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde Safety Data Sheets.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Reactivity of **6-Chloro-3-fluoropicolinaldehyde**.
- Echemi. (n.d.). 6-Chloro-2-fluoropyridine-3-carboxaldehyde SDS.
- Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. Jr. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PubMed.
- AiFChem. (n.d.). 884494-77-3 | **6-Chloro-3-fluoropicolinaldehyde**.
- Ambeed.com. (n.d.). 884494-77-3 | **6-Chloro-3-fluoropicolinaldehyde**.
- ChemicalBook. (2025). 6-Chloro-3-fluoronicotinaldehyde | 950691-52-8.
- Anonymous. (n.d.). SAFETY DATA SHEET.
- Dolensky, B., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet - Pyridine-2-aldehyde.
- BenchChem Technical Support Team. (2025). Safety and handling of fluorinated organic compounds.
- Greenlee, W. F., et al. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PMC - NIH.
- Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- ChemicalBook. (n.d.). 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis.
- Sigma-Aldrich. (n.d.). **6-Chloro-3-fluoropicolinaldehyde** | 884494-77-3.
- Njardarson, J. T., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - pyridine-2-carbaldehyde.
- Meanwell, N. A. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2,6-Pyridinedicarboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]
- 3. 884494-77-3 | 6-Chloro-3-fluoropicolinaldehyde - AiFChem [aifchem.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ecolink.com [ecolink.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. 884494-77-3 | 6-Chloro-3-fluoropicolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [Introduction: Acknowledging a Key Pharmaceutical Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1486687#safety-and-handling-of-6-chloro-3-fluoropicolinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com